molecular formula C8H3ClN4O2 B1360811 6-Chloro-4-nitro-1H-indazole-3-carbonitrile CAS No. 885519-37-9

6-Chloro-4-nitro-1H-indazole-3-carbonitrile

Cat. No. B1360811
CAS RN: 885519-37-9
M. Wt: 222.59 g/mol
InChI Key: UGHXVZFALVMGAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “6-Chloro-4-nitro-1H-indazole-3-carbonitrile” can be represented by the InChI code 1S/C8H3ClN4O2/c9-5-1-6-7(3-5)11-12-8(6)4-10/h1-3H,(H,11,12) .


Physical And Chemical Properties Analysis

“6-Chloro-4-nitro-1H-indazole-3-carbonitrile” is a light red solid . It has a molecular weight of 222.59 g/mol.

Scientific Research Applications

Antiproliferative Agent

Indazole derivatives have been reported to possess antiproliferative properties against various cancer cell lines . “6-Chloro-4-nitro-1H-indazole-3-carbonitrile” could potentially serve as a scaffold for developing new antiproliferative agents targeting specific cancers.

Anti-HIV Activity

Some indole derivatives have shown potential as anti-HIV agents through molecular docking studies . The compound may be explored for its efficacy in inhibiting HIV replication.

Antiviral Applications

Indazole-containing compounds have been synthesized and tested for their antiviral activities . “6-Chloro-4-nitro-1H-indazole-3-carbonitrile” could be investigated for its potential to combat viral infections.

Inhibitors of Cell Growth

Certain indazole compounds have demonstrated the ability to inhibit cell growth, particularly effective against colon and melanoma cell lines . This compound could be researched for similar applications.

Pharmaceutical Scaffolding

Indazoles are often used as scaffolds in pharmaceutical research due to their versatile binding properties . The subject compound could be utilized in the design of new drugs.

Synthetic Chemistry

Indazoles are key intermediates in synthetic chemistry for constructing complex molecules . “6-Chloro-4-nitro-1H-indazole-3-carbonitrile” might be used in novel synthetic routes for pharmaceuticals.

properties

IUPAC Name

6-chloro-4-nitro-1H-indazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClN4O2/c9-4-1-5-8(6(3-10)12-11-5)7(2-4)13(14)15/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHXVZFALVMGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2C#N)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646185
Record name 6-Chloro-4-nitro-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-nitro-1H-indazole-3-carbonitrile

CAS RN

885519-37-9
Record name 6-Chloro-4-nitro-1H-indazole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885519-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-nitro-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.